molecular formula C15H14BrNOS B2772508 N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide CAS No. 338955-66-1

N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide

Cat. No.: B2772508
CAS No.: 338955-66-1
M. Wt: 336.25
InChI Key: SGMDGOLKNAWMFH-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide is an organic compound with the molecular formula C15H14BrNOS It is characterized by the presence of a bromophenyl group attached to a sulfanyl ethyl chain, which is further connected to a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the 4-bromophenyl sulfanyl intermediate.

    Coupling with Benzenecarboxamide: The intermediate is then coupled with benzenecarboxamide under suitable conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfanyl and bromophenyl groups.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in halogen bonding, while the sulfanyl group can form thiol-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a similar bromophenyl group but with a sulfonyl linkage.

    2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another compound with a bromophenyl group and sulfonyl linkage.

Uniqueness

N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide is unique due to its specific combination of a bromophenyl group with a sulfanyl ethyl chain and a benzenecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-{2-[(4-bromophenyl)sulfanyl]ethyl}benzenecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H14BrNO3SC_{15}H_{14}BrNO_3S and a molecular weight of approximately 368.25 g/mol. The compound features a sulfonamide group that is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Property Value
Molecular FormulaC₁₅H₁₄BrNO₃S
Molecular Weight368.25 g/mol
Boiling Point604.6 ± 55.0 °C (Predicted)
Density1.481 ± 0.06 g/cm³ (Predicted)
pKa13.51 ± 0.46 (Predicted)

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties by inhibiting the growth of various cancer cell lines, including breast and lung cancers. It appears to interfere with cellular signaling pathways that promote tumor growth and survival.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which may be beneficial in treating diseases characterized by chronic inflammation .
  • Antimicrobial Properties : Research suggests that compounds with a sulfonamide moiety can exhibit antimicrobial activity against a range of pathogens, indicating that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Study on Perfusion Pressure : A study involving benzenesulfonamide derivatives indicated that these compounds could significantly affect perfusion pressure and coronary resistance in isolated rat heart models, suggesting cardiovascular implications . This study underscores the importance of understanding how structural variations influence biological activity.
  • Antimicrobial Efficacy : Research focusing on sulfonamides has demonstrated their effectiveness against various bacterial strains, supporting the hypothesis that this compound may exhibit antimicrobial properties similar to those observed in other sulfonamide derivatives .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Computational models such as ADMETlab can be utilized to predict these parameters, aiding in the assessment of safety and efficacy before clinical trials .

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-13-6-8-14(9-7-13)19-11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMDGOLKNAWMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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